

Mthfd2-IN-5 storage and handling best practices

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Compound of Interest

Compound Name: Mthfd2-IN-5

Cat. No.: B15615410

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Mthfd2-IN-5 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of **Mthfd2-IN-5**, a selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Storage and Handling Best Practices

Proper storage and handling of **Mthfd2-IN-5** are critical to maintain its stability and activity. While the supplier, MedChemExpress, ships the compound at room temperature for continental US deliveries, long-term storage conditions require more stringent control.^[1] The following recommendations are based on best practices for similar small molecule inhibitors, as specific stability data for **Mthfd2-IN-5** is not publicly available. Users should always refer to the Certificate of Analysis provided by the supplier for lot-specific storage instructions.

Condition	Temperature	Duration	Notes
Solid Powder	-20°C	Up to 3 years (based on similar compounds)	Store desiccated and protected from light.
Stock Solution (in DMSO)	-80°C	Up to 1 year (based on similar compounds)	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.

Handling Precautions:

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling **Mthfd2-IN-5**.
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Hygroscopic: **Mthfd2-IN-5** may be hygroscopic. Store in a desiccator to prevent moisture absorption.

Solubility and Reconstitution

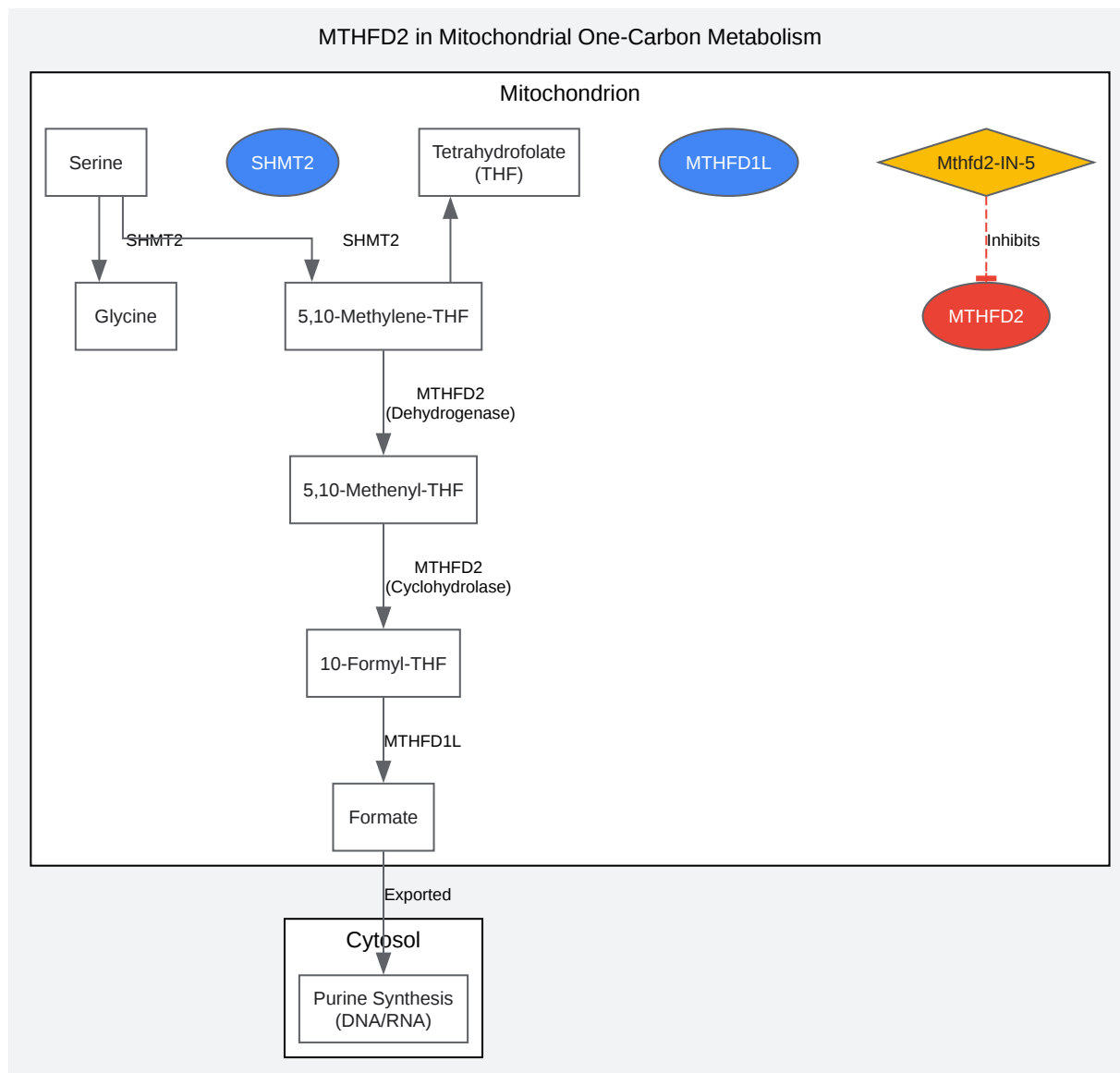
Specific solubility data for **Mthfd2-IN-5** in various solvents is not readily available in public resources. The following protocol for preparing a stock solution in Dimethyl Sulfoxide (DMSO) is a general guideline. It is recommended that users perform small-scale solubility tests before preparing larger volumes.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

- Equilibration: Allow the vial of **Mthfd2-IN-5** powder to equilibrate to room temperature before opening to prevent condensation.
- Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of **Mthfd2-IN-5** is 467.82 g/mol .
 - $\text{Volume (L)} = (\text{Mass of compound (g)} / 467.82 \text{ g/mol}) / 0.010 \text{ mol/L}$
- Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
- Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.

MTHFD2 Signaling Pathway

MTHFD2 is a key enzyme in the mitochondrial one-carbon (1C) metabolic pathway, which is crucial for the synthesis of nucleotides and other essential biomolecules required for rapid cell proliferation.[2][3] The pathway is highly active in cancer cells, making MTHFD2 an attractive therapeutic target.[4] **Mthfd2-IN-5** selectively inhibits the dehydrogenase activity of MTHFD2, thereby disrupting this pathway.



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Caption: MTHFD2 signaling pathway and the point of inhibition by **Mthfd2-IN-5**.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of **Mthfd2-IN-5** on the viability of cancer cell lines.

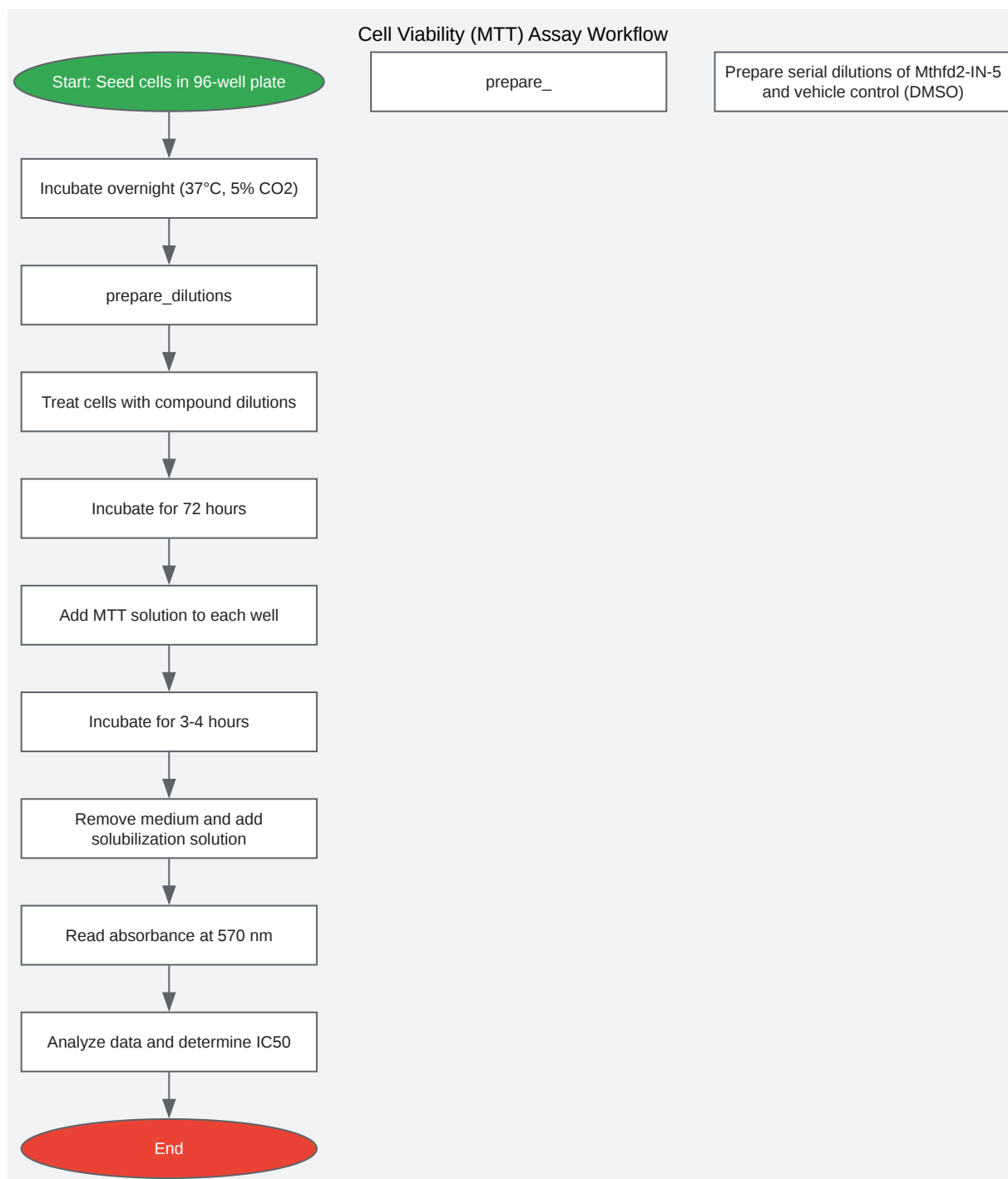
Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **Mthfd2-IN-5** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count the cells.
 - Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete medium.
 - Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

- Compound Treatment:
 - Prepare serial dilutions of **Mthfd2-IN-5** in complete medium from the stock solution. A typical starting concentration range is 0.01 μ M to 100 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **Mthfd2-IN-5** concentration (typically $\leq 0.5\%$).
 - Remove the medium from the wells and add 100 μ L of the prepared drug dilutions.
- Incubation:
 - Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Assay:
 - Add 10 μ L of 5 mg/mL MTT solution to each well.
 - Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
 - Carefully remove the medium and add 100 μ L of solubilization solution to each well.
 - Mix thoroughly to dissolve the formazan crystals.
- Data Acquisition:
 - Read the absorbance at 570 nm using a plate reader.
- Data Analysis:
 - Subtract the background absorbance (media only).
 - Normalize the data to the vehicle control (set as 100% viability).
 - Plot the percentage of cell viability against the log of the **Mthfd2-IN-5** concentration to determine the IC₅₀ value.



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Caption: A typical workflow for a cell viability assay using **Mthfd2-IN-5**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Mthfd2-IN-5**?

A1: **Mthfd2-IN-5** is a selective inhibitor of MTHFD2, a mitochondrial enzyme essential for the one-carbon metabolic pathway. By inhibiting MTHFD2, the compound disrupts the synthesis of purines and thymidylate, which are critical building blocks for DNA and RNA. This leads to replication stress and ultimately apoptosis in rapidly proliferating cancer cells that are highly dependent on this pathway.

Q2: What is the selectivity of **Mthfd2-IN-5**?

A2: **Mthfd2-IN-5** is a selective inhibitor for MTHFD2 with a reported IC50 of 66 nM.

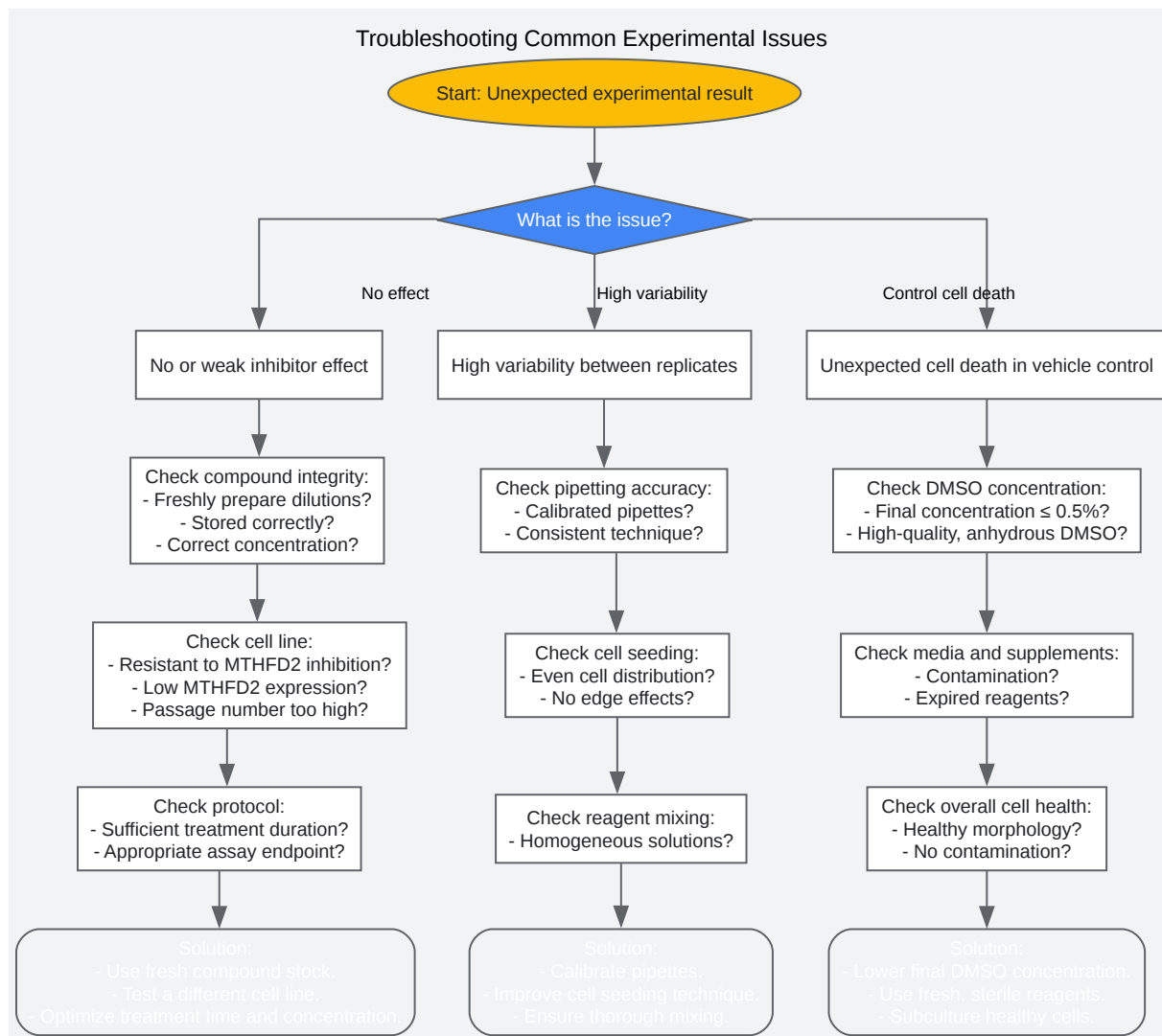
Q3: How should I prepare **Mthfd2-IN-5** for in vivo studies?

A3: The provided information does not include a specific formulation for in vivo use. For similar MTHFD2 inhibitors, formulations often involve vehicles such as 0.5% (w/v) methyl cellulose or a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to perform formulation development and tolerability studies for your specific animal model.

Q4: Can I use **Mthfd2-IN-5** in combination with other anti-cancer agents?

A4: Yes, targeting metabolic pathways with inhibitors like **Mthfd2-IN-5** can have synergistic effects when combined with other chemotherapeutic agents that target different cellular processes. However, combination studies should be carefully designed to assess synergy and potential toxicity.

Troubleshooting Guide



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Caption: A flowchart to guide troubleshooting of common experimental problems.

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consult the product-specific Certificate of Analysis and Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information. Experimental protocols should be optimized for specific cell lines and experimental conditions.

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